![molecular formula C20H22N4O3S B3937678 3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937678.png)
3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
Overview
Description
3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. The compound acts as an antagonist of the receptor, which results in the inhibition of dopamine signaling. This leads to a decrease in the release of dopamine in the brain, which is believed to be the underlying mechanism for its potential therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is believed to be the underlying mechanism for its potential therapeutic effects. The compound has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and glutamate. It has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for investigating the role of this receptor in neuropsychiatric disorders. The compound is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for research on 3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. One possible direction is to investigate its potential as a treatment for neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. Another direction is to investigate its potential to modulate the reward system and cognitive function. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of the compound, as well as its potential side effects and toxicity. Finally, studies are needed to investigate the potential of the compound as a tool for investigating the role of the dopamine D3 receptor in neuropsychiatric disorders.
Scientific Research Applications
3,4-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. The compound has been used in preclinical studies to investigate its potential as a treatment for these disorders. It has also been studied for its potential to modulate the reward system and cognitive function.
properties
IUPAC Name |
3,4-dimethyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-3-4-16(13-15(14)2)19(25)21-20(28)23-11-9-22(10-12-23)17-5-7-18(8-6-17)24(26)27/h3-8,13H,9-12H2,1-2H3,(H,21,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDLIGCJZZQSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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